molecular formula C30H43B2NO4 B2757705 9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 628336-95-8

9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B2757705
CAS No.: 628336-95-8
M. Wt: 503.3
InChI Key: FQAJPIWXCMCAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. The presence of boronic ester groups in this compound makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction, where an aryl halide reacts with an amine in the presence of a copper catalyst.

    Introduction of the Hexyl Group: The hexyl group can be introduced via a Friedel-Crafts alkylation reaction, where the carbazole reacts with a hexyl halide in the presence of a Lewis acid catalyst.

    Borylation: The final step involves the introduction of the boronic ester groups. This can be achieved through a Miyaura borylation reaction, where the carbazole derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Cross-Coupling: This compound is highly reactive in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The carbazole core can undergo oxidation reactions to form carbazole-3,6-diones.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Alkyl or aryl halides, nucleophiles, and appropriate solvents.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Carbazole-3,6-diones.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has several applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Photonic Materials: Employed in the development of photonic materials due to its excellent photophysical properties.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Catalysis: Utilized as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Mechanism of Action

The mechanism of action of 9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole primarily involves its role as a reactant in Suzuki-Miyaura cross-coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds through a palladium-catalyzed process, where the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps. This compound can also interact with various molecular targets and pathways depending on its application, such as binding to specific receptors in medicinal chemistry or participating in electron transfer processes in organic electronics.

Comparison with Similar Compounds

Similar Compounds

    9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: Similar structure but with a phenyl group instead of a hexyl group.

    1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains a benzene core instead of a carbazole core.

    9-ethyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: Similar structure but with an ethyl group instead of a hexyl group.

Uniqueness

The uniqueness of 9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole lies in its hexyl group, which can influence its solubility, reactivity, and overall properties in various applications. The presence of boronic ester groups also enhances its utility in cross-coupling reactions, making it a valuable compound in organic synthesis and materials science.

Properties

IUPAC Name

9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43B2NO4/c1-10-11-12-13-18-33-25-16-14-21(31-34-27(2,3)28(4,5)35-31)19-23(25)24-20-22(15-17-26(24)33)32-36-29(6,7)30(8,9)37-32/h14-17,19-20H,10-13,18H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAJPIWXCMCAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43B2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.